7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one
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Overview
Description
7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of a benzopyran ring system with hydroxyl, iodine, and prenyl ether substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Iodination: Introduction of the iodine atom at the 8th position of the benzopyran ring using iodine and a suitable oxidizing agent.
Hydroxylation: Introduction of the hydroxyl group at the 7th position using a hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: Modulation of signaling pathways such as NF-kB and MAPK, leading to reduced expression of pro-inflammatory cytokines.
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one: Lacks the iodine substituent.
8-Iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one: Lacks the hydroxyl group.
7-Hydroxy-8-iodo-2H-1-benzopyran-2-one: Lacks the prenyl ether group.
Uniqueness
The presence of both hydroxyl and iodine substituents, along with the prenyl ether group, makes 7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one unique.
Properties
CAS No. |
85657-30-3 |
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Molecular Formula |
C14H13IO4 |
Molecular Weight |
372.15 g/mol |
IUPAC Name |
7-hydroxy-8-iodo-5-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C14H13IO4/c1-8(2)5-6-18-11-7-10(16)13(15)14-9(11)3-4-12(17)19-14/h3-5,7,16H,6H2,1-2H3 |
InChI Key |
ADFFMKWKGACATA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=C(C(=C1)O)I)C |
Origin of Product |
United States |
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